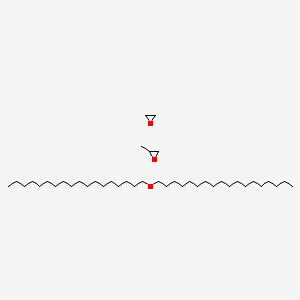
2-methyloxirane;1-octadecoxyoctadecane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyloxirane;1-octadecoxyoctadecane;oxirane is a chemical compound with the molecular formula C23H48O3 and a molecular weight of 372.63 g/mol . This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with monooctadecyl ether. It is commonly used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, monooctadecyl ether typically involves the polymerization of oxirane and methyl oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers (oxirane and methyl oxirane) are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to achieve optimal polymerization. The resulting polymer is then purified and processed into the desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyloxirane;1-octadecoxyoctadecane;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the polymer chain .
Applications De Recherche Scientifique
2-methyloxirane;1-octadecoxyoctadecane;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Mécanisme D'action
The mechanism of action of oxirane, methyl-, polymer with oxirane, monooctadecyl ether involves its interaction with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, thereby enhancing the mixing and stability of formulations. In drug delivery systems, it improves the solubility and bioavailability of active pharmaceutical ingredients by forming micelles or other colloidal structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane, monohexadecyl ether: Similar in structure but with a shorter alkyl chain.
Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether: Contains a butyl group instead of an octadecyl group
Uniqueness
2-methyloxirane;1-octadecoxyoctadecane;oxirane is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and enhances its performance as a surfactant and emulsifier. This makes it particularly useful in applications where strong hydrophobic interactions are required .
Propriétés
Numéro CAS |
9038-43-1 |
|---|---|
Formule moléculaire |
C41H84O3 |
Poids moléculaire |
625.1 g/mol |
Nom IUPAC |
2-methyloxirane;1-octadecoxyoctadecane;oxirane |
InChI |
InChI=1S/C36H74O.C3H6O.C2H4O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-2-4-3;1-2-3-1/h3-36H2,1-2H3;3H,2H2,1H3;1-2H2 |
Clé InChI |
QNYWMNCOJRYQJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC.CC1CO1.C1CO1 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)
![Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (OC-6-21)-](/img/structure/B1604767.png)
![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)
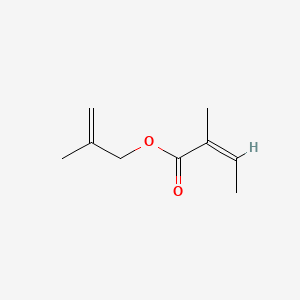

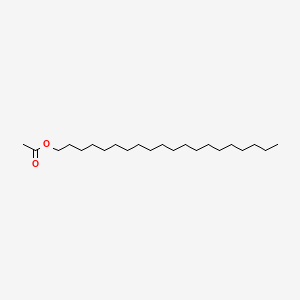
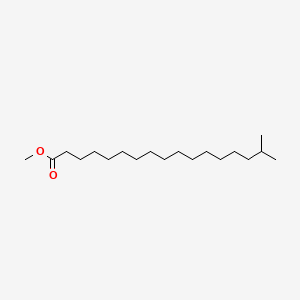
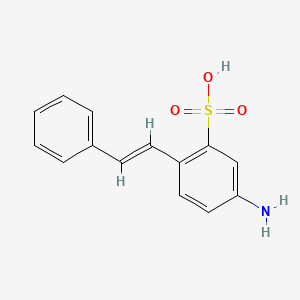
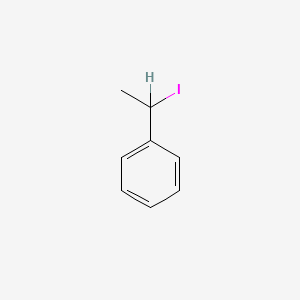
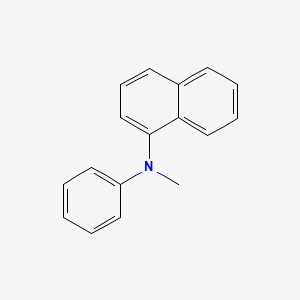
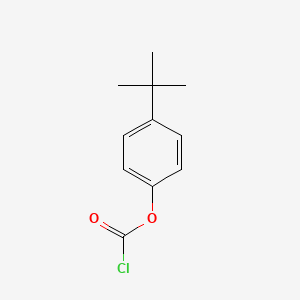
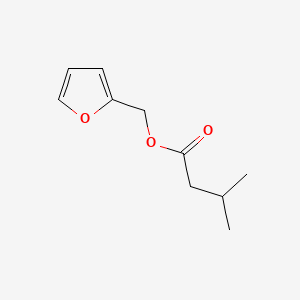
![2-(3-Hydroxypropyl)-6-[(3-hydroxypropyl)amino]-1h-benz[de]isoquinoline-1,3(2h)-dione](/img/structure/B1604786.png)
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
